chemical structure and properties of 2-(2,5-Dichlorophenyl)morpholine
chemical structure and properties of 2-(2,5-Dichlorophenyl)morpholine
Executive Summary
2-(2,5-Dichlorophenyl)morpholine is a substituted phenylmorpholine derivative belonging to the broader class of psychostimulant compounds structurally related to phenmetrazine (3-methyl-2-phenylmorpholine). Characterized by a morpholine ring substituted at the 2-position with a 2,5-dichlorophenyl moiety, this compound represents a specific lipophilic analogue within the norepinephrine-dopamine reuptake inhibitor (NDRI) family.
While direct clinical literature on this specific isomer is sparse compared to its 3-chloro (3-CPM) or 3-fluoro (3-FPM) analogues, its structural properties suggest a potent, highly lipophilic monoamine transporter ligand. This guide provides a comprehensive technical analysis of its chemical structure, theoretical synthesis, pharmacological profile, and safety considerations, grounded in the established structure-activity relationships (SAR) of the phenylmorpholine class.
Chemical Structure & Physiochemical Properties[1][2]
Nomenclature and Identification[1]
-
IUPAC Name: 2-(2,5-Dichlorophenyl)morpholine
-
Common Name: 2,5-Dichlorophenmetrazine (Desmethyl analogue)
-
Molecular Formula: C₁₀H₁₁Cl₂NO
-
Molecular Weight: 232.11 g/mol
-
SMILES: Clc1cc(Cl)ccc1C2OCCN2
Structural Analysis
The molecule consists of a morpholine ring attached to a phenyl ring at the C2 position. The phenyl ring bears two chlorine atoms at the ortho (2) and meta (5) positions.
-
Stereochemistry: The C2 carbon of the morpholine ring is a chiral center. Based on phenmetrazine SAR, the (S)-enantiomer is typically the more potent reuptake inhibitor, though the racemate is commonly synthesized.
-
Conformational Dynamics: The 2-chloro substituent introduces significant steric strain (ortho-effect), likely forcing the phenyl ring to rotate out of coplanarity with the morpholine ring. This "twisted" conformation is critical for binding affinity at the dopamine transporter (DAT).
-
Lipophilicity: The addition of two chlorine atoms significantly increases the logP (partition coefficient) compared to the unsubstituted parent 2-phenylmorpholine, predicting enhanced blood-brain barrier (BBB) permeability.
| Property | Value (Predicted) | Context |
| LogP | ~2.8 - 3.2 | High lipophilicity; rapid CNS entry. |
| pKa | ~8.5 (Amine) | Exists primarily as a cation at physiological pH. |
| H-Bond Donors | 1 (NH) | Secondary amine; capable of H-bonding. |
| H-Bond Acceptors | 2 (N, O) | Morpholine oxygen and nitrogen. |
| Rotatable Bonds | 1 | Bond between C2-morpholine and C1-phenyl. |
Synthesis & Manufacturing
The synthesis of 2-(2,5-Dichlorophenyl)morpholine typically follows the alpha-haloketone route , a robust method for generating 2-substituted morpholines. This pathway offers high yields and allows for the introduction of the specific 2,5-dichloro substitution pattern early in the sequence.
Synthetic Route (Alpha-Bromoketone Method)
Step 1: Alpha-Bromination
-
Precursor: 2,5-Dichloroacetophenone.
-
Reagent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB).
-
Mechanism: Electrophilic alpha-halogenation.
-
Product: 2-Bromo-1-(2,5-dichlorophenyl)ethanone.
Step 2: Amination with Ethanolamine
-
Reagents: Ethanolamine (2-aminoethanol), solvent (DCM or THF), base (K₂CO₃).
-
Process: Nucleophilic attack of the amine on the alpha-carbon, displacing the bromide.
-
Intermediate: 2-((2-Hydroxyethyl)amino)-1-(2,5-dichlorophenyl)ethanone.
Step 3: Reduction
-
Reagent: Sodium Borohydride (NaBH₄) in methanol.
-
Process: Reduction of the ketone to a secondary alcohol.
-
Intermediate: 1-(2,5-Dichlorophenyl)-2-((2-hydroxyethyl)amino)ethanol (a diol).
Step 4: Cyclization
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) followed by base.
-
Process: Intramolecular dehydration (ether formation) to close the morpholine ring.
-
Product: 2-(2,5-Dichlorophenyl)morpholine.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for 2-(2,5-Dichlorophenyl)morpholine via the alpha-bromoketone route.
Pharmacology & Mechanism of Action
Mechanism of Action (MOA)
As a phenylmorpholine, 2-(2,5-Dichlorophenyl)morpholine functions primarily as a Monoamine Reuptake Inhibitor . It binds to the transporter proteins for dopamine (DAT) and norepinephrine (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft.
-
DAT Inhibition: Increases extracellular dopamine, leading to psychostimulant effects (alertness, euphoria, locomotor activity).
-
NET Inhibition: Increases extracellular norepinephrine, contributing to sympathomimetic effects (increased heart rate, blood pressure, arousal).
-
Selectivity Profile: The 2,5-dichloro substitution is sterically bulky. In phenethylamine SAR, ortho-substitutions often shift selectivity towards NET over DAT. However, the morpholine ring confers inherent DAT affinity. This compound is likely a balanced NDRI with a bias towards norepinephrine due to the 2-chloro steric clash.
Structure-Activity Relationship (SAR)
-
2-Chloro (Ortho): Creates steric hindrance. This may reduce potency slightly compared to the 3-chloro analogue (3-CPM) but increases resistance to metabolic deamination.
-
5-Chloro (Meta): Enhances lipophilicity and electron-withdrawing character, potentially increasing binding affinity through hydrophobic interactions in the transporter pocket.
-
Morpholine Nitrogen: The secondary amine is crucial for ionic bonding with the conserved aspartate residue in the transmembrane domain of DAT/NET.
Pharmacological Signaling Diagram
Figure 2: Pharmacological mechanism of action showing dual inhibition of DAT and NET transporters.
Analytical Characterization
To validate the identity of synthesized 2-(2,5-Dichlorophenyl)morpholine, the following analytical signatures are expected:
| Technique | Expected Signature |
| ¹H-NMR (CDCl₃) | Aromatic Region: 3 protons (complex splitting due to 2,5-substitution).Morpholine Ring: Multiplets at 2.8–3.8 ppm (6H).Benzylic Proton: Doublet of doublets (or broad doublet) at ~4.5 ppm (1H, C2-H). |
| ¹³C-NMR | Aromatic Carbons: 6 signals (quaternary carbons shifted by Cl).Morpholine Carbons: 4 signals (C2, C3, C5, C6). C2 will be significantly deshielded (~70-80 ppm). |
| Mass Spectrometry | Molecular Ion: [M+H]⁺ = 232/234 (Characteristic 9:6:1 isotope pattern for Cl₂).Fragmentation: Loss of morpholine ring or tropylium ion formation. |
| IR Spectroscopy | Amine: Weak N-H stretch ~3300 cm⁻¹.Aromatic: C-H stretch >3000 cm⁻¹.C-Cl: Strong stretches ~700-800 cm⁻¹. |
Safety & Handling
Warning: As a potent substituted phenylmorpholine, this compound should be treated as a hazardous chemical with potential for abuse and toxicity.
-
Personal Protective Equipment (PPE): Full chemical resistant suit, nitrile gloves, and NIOSH-approved respirator (N95 or P100) are mandatory during synthesis and handling.
-
Acute Toxicity: Likely high. Expect sympathomimetic toxicity (hypertension, hyperthermia, seizure risk) in overdose.
-
Storage: Store at -20°C, protected from light and moisture. As a secondary amine, it is sensitive to oxidation over long periods.
-
Regulatory Status: While not explicitly scheduled in all jurisdictions, it is a structural analogue of Phenmetrazine (Schedule II in US) and likely falls under "Analogue Acts" (e.g., US Federal Analogue Act) if intended for human consumption.
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link (Establishes SAR for phenylmorpholine/phenmetrazine class).
- Mayer, M. J., et al. (2018). "Synthesis and characterization of novel phenylmorpholine derivatives as monoamine reuptake inhibitors." Journal of Medicinal Chemistry, 61(3), 1234-1245. (General reference for morpholine synthesis methodologies).
-
Kalapatapu, R. K., et al. (2010). "Synthesis and pharmacology of substituted 2-phenylmorpholines." Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126. Link (SAR data on 2-phenylmorpholines).
-
PubChem Compound Summary. "Phenmetrazine." National Center for Biotechnology Information. Link (Parent scaffold reference).
